molecular formula C22H19ClN2O2S B11369537 [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](3-chloro-6-methyl-1-benzothiophen-2-yl)methanone

[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](3-chloro-6-methyl-1-benzothiophen-2-yl)methanone

Cat. No.: B11369537
M. Wt: 410.9 g/mol
InChI Key: HVSRVWBWZDKYDJ-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)piperidin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole ring, a piperidine ring, and a benzothiophene ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzoxazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and benzothiophene intermediates, followed by their coupling with piperidine under specific conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing costs and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-yl)piperidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

4-(1,3-Benzoxazol-2-yl)piperidin-1-ylmethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzoxazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1,3-Benzoxazol-2-yl)piperidin-1-ylmethanone lies in its specific combination of benzoxazole, piperidine, and benzothiophene rings, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H19ClN2O2S

Molecular Weight

410.9 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone

InChI

InChI=1S/C22H19ClN2O2S/c1-13-6-7-15-18(12-13)28-20(19(15)23)22(26)25-10-8-14(9-11-25)21-24-16-4-2-3-5-17(16)27-21/h2-7,12,14H,8-11H2,1H3

InChI Key

HVSRVWBWZDKYDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4)Cl

Origin of Product

United States

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